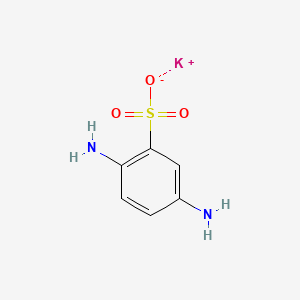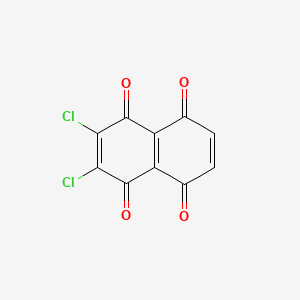
2,3-Dichloro-1,4,5,8-naphthalenetetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,4,5,8-naphthalenetetrone is an organic compound with the molecular formula C10H2Cl2O4. It is a derivative of naphthalene and is characterized by the presence of two chlorine atoms and four ketone groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4,5,8-naphthalenetetrone typically involves the chlorination of 1,4,5,8-naphthalenetetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1,4,5,8-naphthalenetetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalenetetrone derivatives, depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-1,4,5,8-naphthalenetetrone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Researchers use it to study the effects of chlorinated naphthoquinones on biological systems, including their potential as anticancer agents.
Industrial Applications: It serves as a catalyst in various chemical reactions and as an additive in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,4,5,8-naphthalenetetrone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in organic synthesis. Its molecular targets include various enzymes and proteins that participate in redox processes. The pathways involved often include the formation of reactive oxygen species and the modulation of cellular redox states.
Comparison with Similar Compounds
1,4,5,8-Naphthalenetetrone: Lacks the chlorine atoms but shares the naphthoquinone core structure.
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but with fewer ketone groups.
Naphthalenetetracarboxylic dianhydride: Contains carboxylic anhydride groups instead of ketones and chlorines.
Uniqueness: 2,3-Dichloro-1,4,5,8-naphthalenetetrone is unique due to the presence of both chlorine atoms and multiple ketone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
78456-63-0 |
|---|---|
Molecular Formula |
C10H2Cl2O4 |
Molecular Weight |
257.02 g/mol |
IUPAC Name |
2,3-dichloronaphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C10H2Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2H |
InChI Key |
JCGZOXQVXZJDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
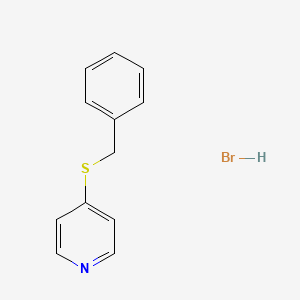
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)

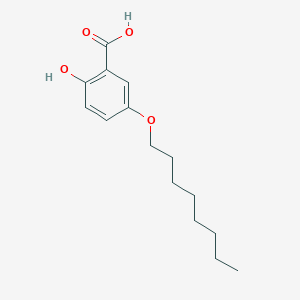
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
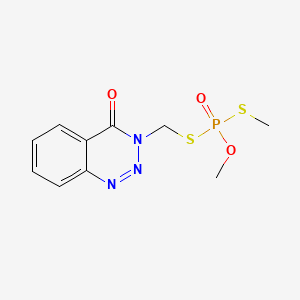
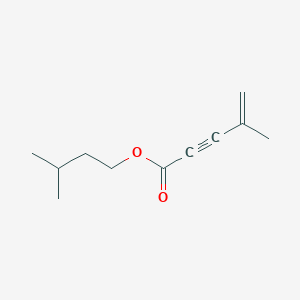
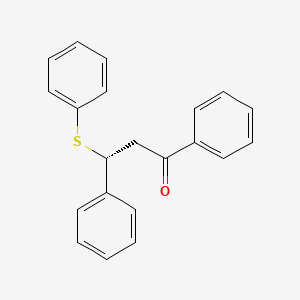
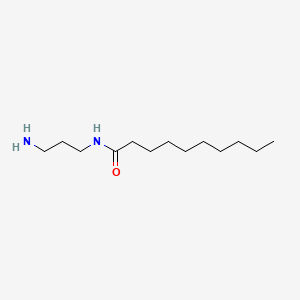
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
